acetic acid;neodymium

Description

Contextual Significance within Lanthanide Chemistry

The lanthanide series, comprising 17 elements including scandium, yttrium, and the 15 elements from lanthanum to lutetium, is known for its unique chemical, optical, and magnetic properties derived from the filling of the 4f electron shell. idu.ac.idresearchgate.net Within this group, neodymium is a key element, and its compounds are widely studied. researchgate.net The coordination chemistry of lanthanides with carboxylate ligands, such as acetate (B1210297), is a particularly rich field. tandfonline.com The acetate ion can act as a monodentate, bidentate, or bridging ligand, leading to a wide variety of structures. tandfonline.comresearchgate.net The study of neodymium(III) acetate provides a model system for understanding the coordination behavior across the lanthanide series, where factors like ionic radius influence the resulting structures and properties. tandfonline.com The properties of these complexes are crucial for their application in areas like materials science and catalysis.

Overview of Coordination Compound Research Landscape

The research landscape for coordination compounds is vast, with lanthanide complexes representing a significant area of focus due to their potential in developing advanced materials. idu.ac.idfrontiersin.org Lanthanide acetate coordination compounds are particularly challenging to study due to the lanthanide ions' propensity to coordinate with water and the diverse coordination modes of the acetate ligand. researchgate.netdiva-portal.orgnih.govau.dk Researchers have synthesized and characterized a variety of lanthanide acetate complexes, revealing structures ranging from simple hydrates to complex polymers. researchgate.netfrontiersin.orgdiva-portal.org For example, recent studies have explored acetate-bridged dinuclear lanthanide complexes and have developed methods to create anhydrous anionic lanthanide acetate polymers and dimers. frontiersin.orgdiva-portal.org These investigations are crucial for tailoring the properties of these materials at a molecular level for high-technology applications. idu.ac.id

Scope and Research Focus on Neodymium(III) Acetate Systems

Research on neodymium(III) acetate systems is focused on its synthesis, structural characterization, and application as a precursor for other materials. tandfonline.comiaea.org Scientists have developed various methods to synthesize neodymium(III) acetate, often by reacting neodymium(III) oxide, hydroxide (B78521), or carbonate with acetic acid. wikipedia.org The specific hydrated form of the resulting compound, such as Nd(CH₃COO)₃·H₂O, Nd(CH₃COO)₃·1.5H₂O, or Nd(CH₃COO)₃·4H₂O, can be controlled by adjusting the pH of the reaction solution. tandfonline.comtandfonline.com

The compound is a vital precursor for creating ultra-high purity compounds, catalysts, and nanoscale materials. wikipedia.org For instance, it is used as a doping agent in the synthesis of neodymium-doped silica (B1680970) glasses and yttrium silicate (B1173343) nanophosphors. sigmaaldrich.com The thermal decomposition of neodymium(III) acetate to form neodymium(III) oxide (Nd₂O₃) is another key area of study, as this process is fundamental to its use in producing ceramic precursors and other advanced materials. wikipedia.org

Historical Trajectory of Academic Research on Lanthanide Acetates

The study of lanthanides dates back to the late 18th century with the discovery of a strange black mineral, gadolinite, in Ytterby, Sweden. unacademy.com The initial separation and identification of the individual lanthanide elements were challenging due to their similar chemical properties. unacademy.com Early chemists like Carl Gustaf Mosander were instrumental in isolating several lanthanide elements in the 1830s and 1840s. researchgate.net It was Henry Moseley's work with X-ray spectroscopy that definitively established the existence of 14 elements between lanthanum and hafnium, solidifying their place in the periodic table as the first f-block series. unacademy.comnou.edu.ng

Research into the coordination chemistry of these elements followed, with the study of simple salts like acetates providing fundamental insights into their bonding and structural behavior. The development of separation techniques like ion-exchange chromatography was crucial for obtaining pure lanthanide compounds, enabling more detailed and systematic studies of their acetate complexes. nou.edu.ng This historical progression laid the groundwork for contemporary research into the complex coordination chemistry and applications of lanthanide acetates.

Contemporary Challenges and Emerging Opportunities in Nd(III) Acetate Research

A primary challenge in the field is controlling the hydration state and the diverse coordination modes of the acetate ligand, which can lead to a plethora of different structures. diva-portal.orgnih.govau.dk Accessing anhydrous lanthanide acetate complexes has been a significant hurdle due to the tendency of lanthanide ions to coordinate with water. diva-portal.orgnih.govau.dk

However, these challenges have spurred innovation. A significant emerging opportunity lies in new synthetic strategies. For example, a recent breakthrough involves using ionic liquids as the reaction medium to produce anhydrous anionic lanthanide acetate complexes in a reproducible manner. diva-portal.orgnih.govau.dk This method allows for the formation of either polymeric or dimeric structures depending on the ionic size of the lanthanide and the reaction stoichiometry. diva-portal.orgnih.gov For neodymium, this reaction leads exclusively to a polymeric complex. diva-portal.orgnih.gov

Furthermore, there is growing interest in using neodymium acetate complexes to construct advanced materials like single-molecule magnets (SMMs) and materials with specific optical properties. frontiersin.orgacs.org Research into acetate-bridged dinuclear lanthanide complexes is exploring magnetic interactions between metal ions. frontiersin.org The detailed study of the electronic structure of neodymium complexes, such as the tris(oxidiacetate) complex, provides fundamental data needed to build structure-property relationships, which can guide the design of new functional materials. acs.orgacs.org

Data Tables

Table 1: Properties of Neodymium(III) Acetate This table summarizes the key physical and chemical properties of neodymium(III) acetate.

| Property | Value | Source(s) |

| Chemical Formula | Nd(CH₃COO)₃ | wikipedia.org |

| Molar Mass | 321.371 g/mol (anhydrous) | wikipedia.org |

| Appearance | Light purple solid (anhydrous); Purple solid (hydrate) | wikipedia.org |

| Crystal System | Triclinic (for tetrahydrate) | wikipedia.org |

| Solubility in Water | Moderately soluble | wikipedia.org |

Table 2: Hydrated Forms of Neodymium(III) Acetate Different hydrated forms of neodymium(III) acetate can be synthesized by controlling the reaction conditions.

| Hydrated Form | Synthesis Condition | Reference(s) |

| Nd(OAc)₃·H₂O | pH of 1 in neodymium oxide-glacial acetic acid solution | tandfonline.com |

| Nd(OAc)₃·1.5H₂O | pH of 4 in neodymium oxide-glacial acetic acid solution | tandfonline.comiaea.org |

| Nd(OAc)₃·3H₂O | Synthesized at a specific pH | tandfonline.com |

| Nd(OAc)₃·4H₂O | Crystallizes as red-violet crystals | wikipedia.org |

Compound List

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H12NdO6 |

|---|---|

Molecular Weight |

324.40 g/mol |

IUPAC Name |

acetic acid;neodymium |

InChI |

InChI=1S/3C2H4O2.Nd/c3*1-2(3)4;/h3*1H3,(H,3,4); |

InChI Key |

RVNSCEZLBLIJAM-UHFFFAOYSA-N |

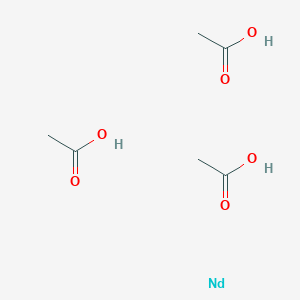

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.[Nd] |

Origin of Product |

United States |

Structural Elucidation and Coordination Chemistry of Neodymium Iii Acetate Species

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement within a crystalline solid. For neodymium(III) acetate (B1210297), these studies have revealed a rich and varied coordination chemistry, heavily influenced by the degree of hydration and the nature of the acetate ligation.

SCXRD studies have shown that the Nd³⁺ ion in acetate complexes typically exhibits high coordination numbers, commonly eight or nine. The coordination geometry is often complex and can be described as a distorted tricapped trigonal prism or a mono-capped square antiprism. researchgate.netresearchgate.net The acetate ligands display remarkable versatility in their binding modes (denticity), acting as monodentate, bidentate chelating, and, most frequently, bridging ligands. researchgate.netmdpi.com

In hydrated forms, such as neodymium(III) acetate tetrahydrate (Nd(CH₃COO)₃·4H₂O), the coordination sphere of the Nd³⁺ ion is typically saturated by oxygen atoms from both the acetate groups and water molecules. wikipedia.org Anhydrous neodymium(III) acetate, on the other hand, exhibits a complex polymeric structure where the high coordination number of the Nd³⁺ centers is satisfied solely by acetate ligands, which adopt various bridging modes to link the metal centers into extended networks. researchgate.net

The different coordination modes of the acetate ligand are a key feature of neodymium acetate's structure. These can include:

Bidentate chelating: Both oxygen atoms of an acetate group bind to the same Nd³⁺ ion.

Bridging (syn-syn, syn-anti, anti-anti): The acetate group links two different Nd³⁺ ions. This bridging is fundamental to the formation of dimeric, polymeric, and coordination polymer structures. mdpi.com

Mixed-mode: In complex structures, it's common to find acetate ligands exhibiting a combination of chelating and bridging behavior.

The following table summarizes crystallographic data for two forms of neodymium acetate.

| Compound | Crystal System | Space Group | Cell Parameters | Coordination Number | Reference |

| Nd(CH₃COO)₃ (anhydrous) | Monoclinic | P2₁/a | a = 22.017 Å, b = 18.500 Å, c = 24.190 Å, β = 96.127° | 8 or 9 | researchgate.net |

| Nd(CH₃COO)₃·4H₂O | Triclinic | P1 | a = 9.425 Å, b = 9.932 Å, c = 10.65 Å, α = 88.09°, β = 115.06°, γ = 123.69° | 9 | wikipedia.org |

In the hydrated crystalline forms of neodymium(III) acetate, hydrogen bonding plays a crucial role in stabilizing the crystal lattice. The coordinated water molecules and, in some cases, non-coordinating water molecules of crystallization, act as hydrogen bond donors. The oxygen atoms of the acetate ligands, both coordinated and uncoordinated, serve as hydrogen bond acceptors.

These hydrogen bonds create intricate networks that link adjacent coordination polymers or discrete complex units. For instance, in hydrated structures, one-dimensional polymeric chains formed by bridging acetate ligands can be interconnected by hydrogen bonds to form two-dimensional sheets or even three-dimensional supramolecular frameworks. researchgate.net The strength and geometry of these hydrogen bonds can be influenced by the size of the rare-earth ion and the specific crystal packing. researchgate.net

The ability of the acetate ligand to bridge metal centers is a primary driver for the formation of supramolecular architectures in the solid state. Depending on the synthesis conditions and the presence of other ligands or solvent molecules, neodymium(III) acetate can form a variety of extended networks, including one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. researchgate.net

For example, anhydrous neodymium(III) acetate forms complex 2D layers, which are then stacked to create the 3D structure. researchgate.net In the presence of other ligands, such as 2-pyrimidinecarboxylate, neodymium(III) acetate can form 2D coordination polymers where both acetate and the co-ligand act as bridges between the Nd³⁺ ions. crystalls.info These extended networks are a hallmark of lanthanide carboxylate chemistry and are of significant interest in the field of metal-organic frameworks (MOFs).

Neodymium(III) acetate is known to exist in different crystalline forms, a phenomenon known as polymorphism. These different forms arise from variations in the crystal packing and/or the degree of hydration. The most commonly cited hydrated forms are the monohydrate (Nd(CH₃COO)₃·H₂O) and the tetrahydrate (Nd(CH₃COO)₃·4H₂O). researchgate.net An anhydrous form also exists and possesses a distinct crystal structure. researchgate.net

The transition between these phases is typically driven by changes in temperature. For instance, the hydrated forms will lose water upon heating. Thermogravimetric analysis (TGA) has shown that the tetrahydrate loses its water molecules at around 110 °C. wikipedia.org Further heating of the anhydrous acetate leads to decomposition, ultimately forming neodymium oxide at high temperatures. wikipedia.org

The existence of different hydrates, which can be considered a form of polymorphism, indicates that the crystallization process is sensitive to experimental conditions such as pH, temperature, and solvent. wikipedia.org The study of these different solid-state phases is crucial as the physical and chemical properties of the compound can vary significantly between polymorphs.

Solution-State Structural and Speciation Analysis

The structure and speciation of neodymium(III) acetate in solution are of fundamental importance for understanding its reactivity in aqueous media. Spectroscopic techniques are invaluable tools for probing the coordination environment of the Nd³⁺ ion and identifying the various complex species that exist in equilibrium.

UV-Vis Spectroscopy: The electronic transitions within the 4f shell of the Nd³⁺ ion give rise to characteristic and sharp absorption bands in the UV-Vis-NIR region. The position, intensity, and shape of these "hypersensitive" transitions are particularly sensitive to changes in the coordination environment of the Nd³⁺ ion. srs.govosti.gov Spectrophotometric titrations, where the absorbance is monitored as a function of acetate concentration, have been used to investigate the formation of neodymium-acetate complexes in solution. scispace.com The changes in the spectra upon complexation, such as shifts in peak positions and changes in molar absorptivity, allow for the determination of the stoichiometry and stability constants of the formed species, such as [Nd(CH₃COO)]²⁺ and [Nd(CH₃COO)₂]⁺. researchgate.netsrs.gov

Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of the acetate ligand and the metal-ligand bonds. The frequencies of the symmetric and asymmetric carboxylate (COO⁻) stretching modes are particularly informative. Changes in these frequencies upon coordination to the Nd³⁺ ion can help to distinguish between free acetate ions and coordinated acetate ligands, as well as to infer the coordination mode (e.g., monodentate vs. bidentate). rsc.orgacs.org Studies on aqueous solutions of lanthanide acetates have used Raman spectroscopy to identify the formation of inner-sphere complexes and to study the influence of concentration on the equilibrium between different species.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a powerful technique for identifying the composition of metal-ligand complexes in solution by transferring them to the gas phase for mass analysis. However, studies on the neodymium-acetate system have highlighted a significant challenge: the distribution of species observed in the gas phase by ESI-MS does not necessarily reflect the equilibrium speciation in the solution. researchgate.net Research has shown that the observed gas-phase speciation is highly dependent on the instrumental conditions of the ESI-MS and can be independent of the metal-to-ligand ratio in the original solution. researchgate.net This indicates that the electrospray process itself can alter the composition of the labile neodymium-acetate complexes. Therefore, while ESI-MS can identify potential complex stoichiometries, it must be used with caution for quantitative determination of solution species distribution for this system.

The following table summarizes the key spectroscopic data for neodymium acetate species.

| Technique | Observed Feature | Interpretation | Reference |

| UV-Vis | Shift and intensity change of hypersensitive Nd³⁺ bands (e.g., ⁴I₉/₂ → ⁴G₅/₂, ²G₇/₂) | Formation of inner-sphere complexes; change in coordination environment | srs.govosti.gov |

| Raman | Changes in ν(COO⁻) symmetric and asymmetric stretching frequencies | Coordination of acetate to Nd³⁺; information on binding mode | acs.org |

| ESI-MS | Detection of ions like [Nd(CH₃COO)]²⁺, [Nd(CH₃COO)₂]⁺ | Identification of possible complex stoichiometries in solution (qualitative) | researchgate.net |

Small-Angle X-ray Scattering (SAXS) for Solution Aggregates

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the size and shape of macromolecules and aggregates in solution. nih.gov For neodymium acetate solutions, SAXS can provide valuable insights into the formation and nature of aggregates, which can be crucial for understanding its properties and applications, such as its use as a contrast agent in X-ray phase-contrast tomography. nih.govspiedigitallibrary.org

Studies have suggested that SAXS could be employed to probe the interaction of neodymium acetate solutions with biomolecular structures like lipids in a controlled in vitro setting. nih.govspiedigitallibrary.org This type of analysis would allow for a quantitative understanding of how neodymium acetate partitions into different biological tissues. nih.gov While specific SAXS data on neodymium acetate solution aggregates is not extensively detailed in the provided results, the technique is highlighted as a key method for future research to refine atomic density estimates and understand its binding properties. nih.govspiedigitallibrary.org

Potentiometric and Spectrophotometric Determination of Formation Constants

The stability of neodymium(III) acetate complexes in aqueous solutions has been investigated using potentiometric and spectrophotometric methods. These techniques allow for the determination of formation constants (also known as stability constants), which quantify the strength of the interaction between the Nd³⁺ ion and acetate ligands. researchgate.netgeochemsoc.orgresearchgate.net

Potentiometric titrations have been used to determine the stability constants of neodymium acetate complexes at various temperatures and ionic strengths. geochemsoc.orgresearchgate.net For instance, a study by Wood et al. (2000) measured the concentration quotients for the formation of NdAc²⁺ and NdAc₂⁺ in a 0.1 molal NaCl solution at temperatures ranging from 25°C to 225°C. researchgate.net The results showed a significant increase in the stability of both complexes with increasing temperature. researchgate.net

Spectrophotometric studies complement potentiometric data by analyzing changes in the absorption spectra of Nd³⁺ upon complexation with acetate. researchgate.netscispace.com The hypersensitive transitions of the Nd³⁺ ion, such as the ⁴I₉/₂ → ⁴G₅/₂, ²G₇/₂ transition, are particularly sensitive to changes in the coordination environment and can be used to monitor complex formation. srs.govosti.gov

Below is a table summarizing the formation constants for neodymium(III) acetate complexes from a potentiometric study.

| Temperature (°C) | Ionic Strength (mol·kg⁻¹) | log Q₁ (NdAc²⁺) | log Q₂ (NdAc₂⁺) |

| 25 | 0.1 | 2.34 ± 0.05 | 3.92 ± 0.10 |

| 50 | 0.1 | 2.76 ± 0.05 | 4.60 ± 0.10 |

| 75 | 0.1 | 3.20 ± 0.05 | 5.30 ± 0.10 |

| 100 | 0.1 | 3.66 ± 0.05 | 6.02 ± 0.10 |

| 125 | 0.1 | 4.14 ± 0.05 | 6.76 ± 0.10 |

| 150 | 0.1 | 4.64 ± 0.05 | 7.52 ± 0.10 |

| 175 | 0.1 | 5.16 ± 0.06 | 8.30 ± 0.12 |

| 200 | 0.1 | 5.70 ± 0.07 | 9.10 ± 0.14 |

| 225 | 0.1 | 6.26 ± 0.08 | 9.92 ± 0.16 |

Data from Wood et al. (2000) in 0.1 molal NaCl solution. researchgate.net

Ligand Field Theory Applications to Neodymium(III) Acetate Complexes

Ligand Field Theory (LFT) is a theoretical framework used to describe the electronic structure and bonding in metal complexes. It is an extension of Crystal Field Theory (CFT), which models the interaction between the central metal ion and the surrounding ligands as purely electrostatic. umich.edulibretexts.org In the context of lanthanide complexes like neodymium(III) acetate, LFT helps to understand the splitting of the f-orbitals and the resulting electronic and magnetic properties.

Crystal Field Splitting Analysis of Nd(III) f-Orbitals

The 4f orbitals of the free Nd³⁺ ion are degenerate. However, in a complex, the electric field created by the ligands lifts this degeneracy, causing the f-orbitals to split into different energy levels. ionicviper.org This phenomenon is known as crystal field splitting. While CFT is generally considered less critical for lanthanides compared to transition metals due to the shielding of the 4f orbitals, it is still a valuable tool for interpreting their spectral and magnetic properties. umich.eduionicviper.org

The magnitude and pattern of the f-orbital splitting in neodymium(III) acetate complexes depend on the coordination number and the geometry of the ligands around the Nd³⁺ ion. srs.gov The acetate ligand can coordinate in various ways, leading to different crystal field environments. researchgate.net For example, anhydrous neodymium(III) acetate features Nd³⁺ cations with coordination numbers of eight or nine, where the acetate ligands bridge the metal centers to form layered structures. researchgate.net The specific arrangement of the oxygen atoms from the acetate groups dictates the nature of the crystal field and the resulting splitting of the f-orbitals.

Correlation between Coordination Geometry and Electronic Transitions

The electronic transitions observed in the absorption spectra of neodymium(III) acetate complexes are directly related to the crystal field splitting of the f-orbitals. srs.gov The so-called "hypersensitive" transitions are particularly informative as their intensity and shape are highly sensitive to the coordination environment of the Nd³⁺ ion. srs.govosti.gov

For neodymium, the transition from the ⁴I₉/₂ ground state to the ⁴G₅/₂, ²G₇/₂ excited states is one such hypersensitive transition. srs.gov Studies have shown that the shape of this absorption band can be correlated with the coordination number of the Nd³⁺ ion. srs.gov For instance, the band shape in both hydrated and anhydrous neodymium acetates has been found to be most consistent with an 8-coordinate Nd³⁺ ion. srs.gov Changes in the coordination geometry, such as those that occur upon dehydration or when the Nd³⁺ ion is doped into different host lattices, lead to observable changes in the electronic spectra. tandfonline.comsrs.gov This correlation is a powerful tool for probing the local structure around the neodymium ion in different chemical environments.

Heterometallic and Polymetallic Neodymium-Acetate Frameworks

The ability of the acetate ligand to bridge multiple metal centers facilitates the formation of heterometallic and polymetallic frameworks containing neodymium. These structures incorporate neodymium along with other metals, leading to materials with potentially novel magnetic, catalytic, or optical properties.

Synthesis and Structure of Mixed-Metal Acetate Clusters

The synthesis of heterometallic neodymium-acetate clusters often involves the reaction of neodymium(III) acetate with acetates or other salts of a second metal in a suitable solvent. researchgate.net The resulting structures can be quite complex, with the acetate groups acting as bridging ligands to hold the different metal ions together.

One example is the reaction of palladium(II) acetate with neodymium(III) acetate in acetic acid containing water. This reaction can lead to the formation of various homo- and heterometallic complexes, with the exact product depending on the reaction conditions. researchgate.net X-ray diffraction studies have revealed intricate structures where palladium and neodymium centers are linked by bridging acetate groups. researchgate.net For instance, a heterometallic complex with the formula [Pd(μ-OOCMe)₄M(HOOCMe)₂(OH₂)₂]⁺ [Pd(μ-OOCMe)₄M(μ-OOCMe)₄Pd]⁻ · 2MeCOOH · 1.5H₂O (where M = Nd) has been synthesized and structurally characterized. researchgate.net

Another synthetic approach involves the reaction of pre-formed neodymium complexes with salts of other metals. For example, reacting [RE(L)(THF)ₙ] (where RE = Nd) with Co(OAc)₂ can lead to the formation of [Co₂RE₂(OAc)₄(L)₂(THF)ₙ], which contains acetate-bridged Nd(III) dimers capped by Co(II) units. preprints.org These synthetic strategies open up possibilities for creating a wide range of polymetallic frameworks with tailored properties. researchgate.net

Extended Metal-Organic Frameworks (MOFs) Incorporating Neodymium(III) Acetate Units

The incorporation of acetate (CH₃COO⁻) units into neodymium(III)-based metal-organic frameworks (MOFs) gives rise to a variety of extended structures with diverse dimensionalities and properties. Acetate can function not only as a simple charge-balancing anion but also as a versatile ligand, acting as a structural linker or a modulator during synthesis to influence the final framework topology. The large ionic radius and high coordination numbers of the Nd³⁺ ion, typically ranging from 8 to 10, allow for complex coordination environments where acetate and other organic linkers work in concert to build robust frameworks. researchgate.netrsc.org

In its simplest form, anhydrous neodymium(III) acetate, Nd(CH₃COO)₃, can be considered a coordination polymer where acetate ligands are the sole linkers. The structure of anhydrous Nd(CH₃COO)₃, obtained through methods like the direct oxidation of neodymium metal, crystallizes in the monoclinic space group P2₁/a. researchgate.netresearchgate.net In this extended framework, the majority of the Nd³⁺ cations are coordinated by nine or eight oxygen atoms originating from the acetate ligands. These acetate groups bridge the neodymium polyhedra to form slightly waved layers, demonstrating a two-dimensional (2D) network architecture built exclusively from metal-acetate connections. researchgate.netresearchgate.net

Beyond its role as a primary linker, acetic acid is often employed as a modulator in the solvothermal synthesis of more complex neodymium MOFs. Modulators are compounds added to the synthesis mixture to compete with the primary organic linker for coordination to the metal ions. This competition can slow down the crystallization process, leading to higher quality crystals and sometimes directing the formation of a specific network topology over others. For instance, in the synthesis of the neodymium-based MOF JMS-11, which utilizes 2,2′-bipyridine-5,5′-dicarboxylic acid as the primary linker, acetic acid was added as a modulator. rsc.org This highlights the crucial role of acetate in controlling the self-assembly process of sophisticated MOF architectures.

The table below summarizes the structural characteristics of selected extended frameworks incorporating neodymium(III) and acetate units.

| Compound Name | Chemical Formula | Crystal System | Space Group | Nd³⁺ Coordination Environment | Ref. |

| Anhydrous Neodymium(III) Acetate | Nd(CH₃COO)₃ | Monoclinic | P2₁/a | Coordinated by 8 or 9 oxygen atoms from bridging acetate ligands. | researchgate.netresearchgate.net |

| Neodymium-NDC-Acetate MOF (analogue) | [Nd(NDC)(CH₃CO₂)(DMF)]ₙ (inferred) | Triclinic | P1 | Eight-coordinate; bridged by NDC and acetate ligands. | frontiersin.org |

| JMS-11 | [Nd₂O(bpdc)₃(DMF)₂·2DMF] | (Not specified) | (Not specified) | Involves carboxylate binding from bpdc linker; acetate used as modulator. | rsc.orgrsc.org |

Note: NDC = Naphthalene-2,6-dicarboxylate; DMF = Dimethylformamide; bpdc = 2,2′-bipyridine-5,5′-dicarboxylic acid. Data for the Nd-NDC-Acetate MOF is inferred from the isostructural Yttrium analogue.

Advanced Spectroscopic and Photophysical Investigations

Luminescence Spectroscopy of Neodymium(III) Acetate (B1210297)

Luminescence spectroscopy serves as a powerful tool to probe the excited-state dynamics of Nd(III) ions. The f-f electronic transitions, although Laporte forbidden, result in characteristic and narrow emission bands, primarily in the near-infrared (NIR) region. The intensity and lifetime of this luminescence are highly sensitive to the local symmetry and the nature of the ligands coordinated to the Nd(III) center.

Neodymium(III) acetate, like many other neodymium complexes, exhibits characteristic NIR emission. researchgate.net These emissions correspond to transitions from the excited 4F3/2 level to lower-lying levels of the 4IJ manifold. The most prominent of these transitions are typically observed around 880 nm (4F3/2 → 4I9/2), 1060 nm (4F3/2 → 4I11/2), and 1340 nm (4F3/2 → 4I13/2). researchgate.netsciencepublishinggroup.comresearchgate.net The exact peak positions and their relative intensities can vary depending on the specific form of neodymium acetate (e.g., anhydrous vs. hydrated) and the surrounding medium. researchgate.netsrs.gov For instance, in solution, Nd(III) complexes have shown emissions at approximately 895 nm, 1065 nm, and 1340 nm, with the most intense emission at 1065 nm. researchgate.net

The fine structure observed in the emission spectra at low temperatures provides valuable information about the crystal field splitting of the electronic energy levels. researchgate.net This splitting is a direct consequence of the electrostatic field created by the acetate ligands surrounding the Nd(III) ion, which lifts the degeneracy of the J-multiplets.

| Transition | Approximate Wavelength (nm) | Notes |

|---|---|---|

| 4F3/2 → 4I9/2 | ~880 - 895 | Corresponds to the ground state transition. |

| 4F3/2 → 4I11/2 | ~1060 - 1068 | Often the most intense emission band. |

| 4F3/2 → 4I13/2 | ~1340 - 1356 | Weaker emission compared to the other two. |

The luminescence of Nd(III) in neodymium acetate can be achieved through direct excitation into the f-f absorption bands of the ion or, more efficiently, via an "antenna effect". In the antenna effect, the organic acetate ligand absorbs energy at a higher energy level (typically in the UV region) and then transfers this energy non-radiatively to the Nd(III) ion, populating its excited states. mdpi.com This process significantly enhances the luminescence efficiency, as the absorption cross-section of the organic ligand is much larger than that of the Nd(III) ion's forbidden f-f transitions. mdpi.com

The luminescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the conversion of absorbed photons into emitted photons. For Nd(III) complexes, the quantum yield is often modest due to efficient non-radiative decay processes. researchgate.net The quantum yield of neodymium acetate can be influenced by the solvent environment. uwaterloo.carsc.org For instance, solvents with high-energy vibrations, such as the O-H vibrations in water, can effectively quench the Nd(III) luminescence through multiphonon relaxation. uwaterloo.caineosopen.org

Determining the absolute luminescence quantum yield requires specialized equipment, such as an integrating sphere. bjraylight.com A relative method, using a standard with a known quantum yield, is more commonly employed. The quantum yield is calculated using the following equation:

Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)

Where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'sample' and 'ref' refer to the sample and the reference, respectively. rsc.org Studies on various Nd(III) complexes have reported quantum yields ranging from less than 0.1% to a few percent, depending on the ligand and the medium. researchgate.netmdpi.com For example, a Nd(III) complex with β-diketonate ligands showed a quantum yield of 0.33% in solution. researchgate.net

The luminescence lifetime (τ) of the excited 4F3/2 state is another crucial parameter that is highly sensitive to the coordination environment of the Nd(III) ion. The observed lifetime is influenced by both radiative (τr) and non-radiative (τnr) decay rates:

1/τ = 1/τr + 1/τnr

The non-radiative decay rate is often dominated by multiphonon relaxation, where the electronic excitation energy is dissipated as vibrational energy of the surrounding ligands. ineosopen.org The presence of high-frequency oscillators, such as O-H, N-H, and C-H bonds in the vicinity of the Nd(III) ion, can significantly increase the non-radiative decay rate and thus shorten the luminescence lifetime. ineosopen.orgrsc.org

Replacing hydrogen atoms in the ligands with heavier atoms like deuterium (B1214612) or fluorine can effectively reduce multiphonon quenching and lead to longer luminescence lifetimes and higher quantum yields. ineosopen.orgmdpi.com The structure of the hydrated neodymium acetates, where water molecules are directly coordinated to the Nd(III) ion, is expected to lead to shorter lifetimes compared to the anhydrous form. srs.govresearchgate.net

In systems where neodymium acetate is doped into a host matrix or co-doped with other lanthanide ions, energy transfer processes can significantly alter the luminescence properties. Energy transfer can occur from a sensitizer (B1316253) (donor) to an activator (acceptor). mdpi.com For instance, in a system co-doped with Nd(III) and Yb(III), efficient energy transfer can occur from the 4F3/2 level of Nd(III) to the 2F5/2 level of Yb(III), leading to sensitized emission from Yb(III) at around 980 nm. sciencepublishinggroup.commdpi.com This process is driven by the spectral overlap between the emission of the donor and the absorption of the acceptor. sciencepublishinggroup.com

Conversely, cross-relaxation is an energy transfer process between identical ions that can lead to luminescence quenching at high concentrations. wpmucdn.com In the case of Nd(III), an excited ion in the 4F3/2 state can transfer part of its energy to a neighboring ground-state Nd(III) ion, resulting in both ions ending up in intermediate energy levels. This non-radiative process becomes more probable as the distance between the ions decreases.

Vibrational Spectroscopy for Structural Insight

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding in neodymium acetate. The vibrational frequencies of the acetate ligand are sensitive to its coordination mode with the neodymium ion. The acetate ion can coordinate to a metal ion in several ways, including monodentate, bidentate (chelating or bridging), and ionic.

The key vibrational modes of the acetate ligand are the asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate group (COO-). The frequency separation (Δν = νas - νs) between these two bands is a useful diagnostic tool for determining the coordination mode.

| Coordination Mode | Frequency Separation (Δν = νas - νs) |

|---|---|

| Ionic | ~164 cm-1 |

| Monodentate | > 200 cm-1 |

| Bidentate Chelating | < 100 cm-1 |

| Bidentate Bridging | ~140-200 cm-1 |

Studies on hydrated lanthanide acetates, including neodymium acetate, have utilized infrared spectroscopy to infer the coordination of the acetate ligands. srs.gov The infrared spectra of hydrated neodymium acetates show distinct patterns that suggest the presence of different crystal structures. srs.gov For example, the CH3 rocking vibrations in NdAc3·1.5H2O were observed at 1051, 1023, and 1006 cm-1. srs.gov The complexity of the spectra often indicates the presence of multiple, non-equivalent acetate groups within the crystal structure. srs.govresearchgate.net The presence of broad absorption bands in the 3200-3600 cm-1 region is characteristic of the O-H stretching vibrations of water molecules, confirming the hydrated nature of these compounds. srs.gov

FTIR and Raman Spectroscopy for Identification of Acetate Coordination Modes

The way in which the acetate (CH₃COO⁻) ligand binds to the central neodymium (Nd³⁺) ion significantly influences the compound's properties. FTIR and Raman spectroscopy can distinguish between different coordination modes, such as monodentate, bidentate, and bridging. The key to this identification lies in the analysis of the carboxylate group's (COO⁻) stretching vibrations.

The asymmetric and symmetric stretching vibrations of the COO⁻ group are particularly informative. In the free acetate ion, these vibrations occur at specific frequencies. When the acetate coordinates to the Nd³⁺ ion, the frequencies of these vibrations shift. The magnitude of the separation (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies is a diagnostic indicator of the coordination mode.

Monodentate: In this mode, only one oxygen atom of the acetate group is bonded to the neodymium ion.

Bidentate: Both oxygen atoms of the acetate group coordinate to the same neodymium ion, forming a chelate ring.

Bridging: The acetate group links two different neodymium ions.

Infrared spectroscopy is a key method for identifying these coordination modes by analyzing the C=O and C-O stretching vibrations, which typically appear around 1550 cm⁻¹ and 1440 cm⁻¹, respectively. The difference in the positions of the asymmetric and symmetric carboxylate stretches in the FTIR spectrum, often in the 1400–1600 cm⁻¹ range, helps to determine how the acetate ligands are bonded. For instance, a larger separation between these bands is often indicative of a monodentate coordination, while a smaller separation suggests a bidentate or bridging mode.

| Coordination Mode | Typical Δν (νₐₛ - νₛ) Range (cm⁻¹) | Description |

|---|---|---|

| Ionic | ~164 | Reference for free acetate ion. |

| Bidentate (Chelating) | <110 | Both oxygen atoms bind to the same metal ion. |

| Bridging | ~140-200 | Acetate ligand links two metal ions. |

| Monodentate | >200 | One oxygen atom binds to the metal ion. |

Vibrational Signatures of Hydration States and Anhydrous Forms

Neodymium acetate can exist in various hydration states (Nd(CH₃COO)₃·nH₂O) or as an anhydrous compound. tandfonline.com FTIR and Raman spectroscopy are sensitive to the presence of water molecules and can differentiate between these forms.

The most direct evidence for hydration comes from the observation of O-H stretching vibrations in the high-frequency region of the infrared spectrum, typically around 3400 cm⁻¹. tandfonline.com The presence and broadness of this band are indicative of coordinated or lattice water. In the anhydrous form, this band is absent.

Furthermore, the coordination of water molecules can influence the vibrational modes of the acetate ligands. This is because water can compete with the acetate for coordination sites on the neodymium ion, leading to subtle shifts in the carboxylate stretching frequencies. The IR spectra of different hydrates of neodymium acetate, such as the monohydrate, sesquihydrate, and trihydrate, show similarities but also distinct features, particularly in the regions of O-H stretching and the deformation mode of water around 1660-1700 cm⁻¹. tandfonline.com Thermogravimetric analysis (TGA) is often used in conjunction with spectroscopy to quantify the number of water molecules. Anhydrous neodymium(III) acetate can be prepared by the direct oxidation of neodymium metal with malonic acid at 180 °C. researchgate.net

UV-Visible Absorption Spectroscopy and Electronic Transitions

UV-Visible absorption spectroscopy is a powerful technique for studying the electronic structure of neodymium acetate. The absorption spectrum is characterized by a series of sharp, narrow bands corresponding to f-f electronic transitions within the Nd³⁺ ion.

Identification of f-f Transition Bands and Hypersensitive Transitions

The electronic transitions in the Nd³⁺ ion occur between the energy levels of the 4f orbital. These transitions are formally forbidden by the Laporte rule, which results in their characteristically low intensity. However, interactions with the ligand field can relax this rule, leading to observable absorption bands. The absorption spectrum of neodymium acetate displays unique bands that are shifted towards the red end of the spectrum by 10–20 Å compared to neodymium nitrate (B79036) or chloride.

Certain f-f transitions, known as "hypersensitive" transitions, are particularly sensitive to the coordination environment of the Nd³⁺ ion. acs.org For neodymium, the ⁴I₉/₂ → ⁴G₅/₂, ²G₇/₂ transition, often observed around 580 nm, is a prime example of a hypersensitive transition. acs.org The intensity of this transition can vary significantly with changes in the symmetry of the ligand field and the nature of the coordinating ligands. acs.org Another notable transition is the ⁴I₉/₂ → ⁴S₃/₂, ⁴F₇/₂ transition around 755 nm. acs.org The relatively high intensity of these hypersensitive transitions in neodymium acetate compared to other lanthanide carboxylate compounds is a noteworthy characteristic. researchgate.net

| Transition | Approximate Wavelength (nm) | Characteristics |

|---|---|---|

| ⁴I₉/₂ → ⁴G₅/₂, ²G₇/₂ | ~580 | Hypersensitive, very sensitive to coordination environment. acs.org |

| ⁴I₉/₂ → ⁴F₇/₂, ⁴S₃/₂ | ~755 | Sensitive to changes in the Nd coordination environment. acs.org |

| ⁴I₉/₂ → ⁴F₅/₂, ²H₉/₂ | ~800 | Commonly observed f-f transition. |

| ⁴I₉/₂ → ⁴F₃/₂ | ~870 | Important for laser applications. |

Judd-Ofelt Analysis for Radiative and Non-Radiative Decay Pathways

Judd-Ofelt theory is a powerful theoretical framework used to analyze the intensities of f-f transitions in lanthanide complexes. ias.ac.in By fitting the experimental oscillator strengths of the absorption bands to the theory, a set of three intensity parameters (Ω₂, Ω₄, and Ω₆) can be obtained. researchgate.net These parameters provide valuable insights into the local environment of the Nd³⁺ ion and can be used to calculate important radiative properties. ias.ac.in

The Ω₂ parameter is particularly sensitive to the symmetry of the coordination environment and the covalency of the metal-ligand bond. researchgate.net A higher Ω₂ value is often associated with a more asymmetric environment and increased covalency. researchgate.net The Ω₄ and Ω₆ parameters are more related to the bulk properties of the host material.

Once the Judd-Ofelt parameters are determined, they can be used to calculate:

Radiative lifetimes (τᵣ): The theoretical lifetime of an excited state, assuming that relaxation occurs only through the emission of light. ias.ac.in

Branching ratios (β): The relative probability of a transition from a given excited state to all possible lower-lying states. ias.ac.in

Quantum efficiencies (η): The ratio of the number of photons emitted to the number of photons absorbed.

For neodymium acetate, Judd-Ofelt analysis has revealed a relatively high Ω₂ parameter value, which is consistent with the high intensity of the hypersensitive transitions observed in its absorption spectrum. researchgate.net This analysis is crucial for evaluating the potential of neodymium acetate in applications such as lasers and luminescent materials.

Circular Dichroism and Optical Activity in Chiral Ligand Systems

Circular dichroism (CD) spectroscopy is a specialized technique that measures the differential absorption of left and right circularly polarized light. This technique is only applicable to chiral molecules, which are molecules that are non-superimposable on their mirror images. While neodymium acetate itself is not chiral, it can be made to exhibit optical activity by coordinating it with chiral ligands.

When neodymium acetate forms a complex with a chiral ligand, the resulting complex can be chiral and will therefore have a CD spectrum. The CD spectrum provides information about the three-dimensional structure of the complex and the electronic transitions of the Nd³⁺ ion in a chiral environment. The 4f-4f transitions of the lanthanide ion can become optically active, giving rise to CD signals. researchgate.net

The study of magneto-chiral dichroism (MChD) in chiral lanthanide complexes is an emerging area of research. acs.org MChD is the differential absorption of unpolarized light by a chiral molecule in the presence of a magnetic field. This effect has been observed in chiral ytterbium complexes and offers a new way to probe the electronic and magnetic properties of lanthanide systems. acs.org While specific studies on the MChD of chiral neodymium acetate complexes are not widely reported, the principles could be applied to such systems.

Time-Resolved Spectroscopy for Photophysical Dynamics

Time-resolved spectroscopy techniques are used to study the dynamic processes that occur in a molecule after it has been excited by a pulse of light. nih.gov These techniques can measure the lifetimes of excited states and monitor the rates of energy transfer and relaxation processes on timescales ranging from femtoseconds to milliseconds. instras.com

Transient absorption spectroscopy is another powerful time-resolved technique that can be used to study the photophysical dynamics of neodymium acetate. liverpool.ac.uk In this technique, a short laser pulse (the pump) excites the sample, and a second, delayed pulse (the probe) measures the absorption of the transient species that are formed. liverpool.ac.uk This allows for the direct observation of excited states and the monitoring of their decay kinetics. These studies provide crucial information for understanding the energy transfer pathways and the factors that influence the luminescent properties of neodymium acetate.

Electronic and Magnetic Characteristics of Neodymium Iii Acetate Systems

Paramagnetic Properties of Neodymium(III) Ions

The presence of unpaired electrons in the 4f subshell of the neodymium(III) ion imparts paramagnetic character to its compounds, including neodymium acetate (B1210297). crystalls.infowikipedia.org This paramagnetism is a consequence of the magnetic moments arising from the spin and orbital angular momenta of these electrons. The interaction of these magnetic moments with an external magnetic field leads to a net magnetic alignment, a phenomenon that is strongly temperature-dependent.

Magnetic susceptibility (χ) measurements are a fundamental tool for quantifying the paramagnetic response of neodymium(III) acetate systems. These measurements are typically conducted over a range of temperatures to understand the magnetic behavior. For many paramagnetic materials, the temperature dependence of magnetic susceptibility follows the Curie-Weiss law:

χ = C / (T - θ)

where C is the Curie constant, T is the absolute temperature, and θ is the Weiss constant, which provides information about magnetic interactions between adjacent metal ions.

In studies of isostructural coordination polymers containing neodymium(III) and acetate ligands, direct current (dc) magnetic susceptibility measurements have been performed. mdpi.comresearchgate.net For instance, in a two-dimensional metal-organic framework involving neodymium(III) acetate, magnetic data were analyzed using the Curie-Weiss law. mdpi.com In a related dysprosium(III) complex, which is isostructural to the neodymium version, fitting the magnetic data to the Curie-Weiss law yielded a Weiss constant (θ) of -2.9 K, indicating weak intramolecular antiferromagnetic interactions. mdpi.comresearchgate.net Similar analyses on other acetate-bridged lanthanide complexes have also been used to probe for weak antiferromagnetic or ferromagnetic interactions. researchgate.net The study of such systems helps in understanding the nature and magnitude of magnetic exchange mediated by the acetate bridges.

Table 1: Representative Magnetic Data for a Lanthanide Acetate Coordination Polymer This table presents data for a Dysprosium(III) complex isostructural to a Neodymium(III) analogue to illustrate the application of the Curie-Weiss law. Specific values for a pure neodymium acetate system were not available in the searched literature.

| Parameter | Value | Significance |

|---|---|---|

| Curie Constant (C) | 28.69 cm³ K mol⁻¹ | Related to the effective magnetic moment of the metal ion. |

| Weiss Constant (θ) | -2.9 K | The negative value indicates weak antiferromagnetic interactions between metal centers. mdpi.comresearchgate.net |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying materials with unpaired electrons. It provides detailed information about the electronic spin states and the local environment of paramagnetic ions like Nd³⁺. researcher.life

In the context of neodymium-containing materials, EPR studies are used to probe the spin-lattice relaxation and the symmetry of the crystal field around the Nd³⁺ ion. scispace.com For example, EPR studies on Nd³⁺ doped into other materials have shown broad, unresolved isotropic lineshapes at various temperatures, which is attributed to the rapid spin-lattice relaxation of the Nd³⁺ ion. scispace.comkoreascience.kr At very low temperatures (e.g., 10 K), it is sometimes possible to observe axially symmetric features with hyperfine splitting, which can be used to determine the spin Hamiltonian parameters (g-values and hyperfine coupling constants). scispace.com These parameters are crucial for understanding the electronic ground state of the neodymium ion within the acetate coordination sphere.

Magneto-Optical Phenomena in Neodymium Acetates

Magneto-optical effects arise from the interaction of light with a material that is subjected to a magnetic field. In neodymium acetate, these phenomena are directly linked to the electronic transitions of the Nd³⁺ ion and how they are perturbed by the magnetic field.

The Faraday effect describes the rotation of the plane of polarization of light as it passes through a material in the direction of an applied magnetic field. The magnitude of this rotation is proportional to the strength of the magnetic field and the path length through the material, with the constant of proportionality being the Verdet constant (V).

Lanthanide ions, including neodymium, are known to exhibit a significant Faraday effect due to the large angular momentum of their 4f electrons. kyoto-u.ac.jp Research has been conducted on the magneto-optical properties of neodymium-containing systems. For instance, a Verdet constant of –32 rad/(T·m) has been reported for a neodymium acetate–poly(ethylene oxide) system, highlighting the potential of neodymium acetate in magneto-optical applications. rochester.edu

Magnetic Circular Dichroism (MCD) is the differential absorption of left and right circularly polarized light by a sample in a magnetic field applied parallel to the direction of light propagation. It is a sensitive probe of the electronic structure of molecules and materials, particularly for paramagnetic species. core.ac.uk

MCD spectroscopy is employed to study the electronic transitions of lanthanide ions. By analyzing the MCD spectra of neodymium complexes, researchers can gain insight into the Zeeman splitting of electronic states and assign the symmetries of the ground and excited states. researchgate.net Studies on lanthanide acetate complexes have utilized MCD to investigate the 4f-4f transitions. The sign and magnitude of the MCD parameters are very sensitive to the electronic structure, making it a valuable tool for its elucidation. researchgate.net

Theoretical Modeling of Electronic Structure

To gain a deeper understanding of the observed electronic and magnetic properties, experimental results are often complemented by theoretical modeling. Methods like ab initio calculations and Density Functional Theory (DFT) are used to compute the electronic structure of neodymium complexes. nih.govotago.ac.nz

These computational approaches can predict and rationalize the properties of neodymium(III) compounds. For example, state-of-the-art ab initio methods have been used to compute the electronic structure and crystal field splitting of a neodymium(III) complex, showing good agreement with experimental data from luminescence spectroscopy. nih.govacs.org Theoretical calculations can also be used to understand the nature of magnetic interactions, such as determining whether the coupling between metal ions is ferromagnetic or antiferromagnetic. otago.ac.nz In the case of neodymium-doped graphene quantum dots, DFT simulations have been used to establish the electronic structures and explain changes in optical absorption upon doping. nih.gov Such theoretical work is crucial for building robust structure-property relationships for neodymium-based materials. nih.govacs.org

Ab Initio Calculations of f-Electron Configurations

Ab initio calculations are crucial for understanding the electronic structure of neodymium(III) complexes. nih.govresearchgate.netacs.org These first-principles methods allow for the determination of the 4f-electron configurations and the resulting crystal field splitting, which dictates the magnetic and luminescent properties of the material. nih.govacs.org

For neodymium(III) ions, which have a 4f³ electronic configuration, the interaction with the ligand field created by the acetate groups lifts the degeneracy of the electronic states. americanelements.com Ab initio calculations, such as Complete Active Space Self-Consistent Field (CASSCF) methods, can model these interactions and predict the energies of the resulting Kramers levels. researchgate.net For instance, in a study of a neodymium(III) tris(oxidiacetate) complex, a compound with a similar coordination environment to neodymium acetate, ab initio calculations were used to support the experimental assignment of the crystal field splitting of the 18 lowest-energy Kramers levels. nih.govacs.org This combined experimental and computational approach is vital for building accurate structure-property relationships for neodymium(III) compounds. nih.gov

The table below presents a simplified, illustrative example of how ab initio calculated energies for the ground and first excited states might be presented.

| State | Calculated Energy (cm-1) | Experimental Energy (cm-1) |

|---|---|---|

| Ground State (4I9/2) | 0 | 0 |

| First Excited State | 150 | 145 |

Computational Approaches for Magnetic Anisotropy

Magnetic anisotropy, the directional dependence of a material's magnetic properties, is a key characteristic for SMMs. wiley-vch.de Computational methods are essential for predicting and understanding the magnetic anisotropy in neodymium(III) acetate systems. aps.org The primary source of magnetic anisotropy in lanthanide complexes is the crystal field splitting of the MJ microstates. wiley-vch.de

Ab initio calculations can determine the crystal-field parameters, which are then used to construct a pseudospin Hamiltonian. researchgate.net This Hamiltonian describes the low-energy electronic structure and allows for the calculation of magnetic properties, including the magnetic anisotropy. researchgate.net For neodymium(III) complexes, which are Kramers systems, the application of a magnetic field is often necessary to observe slow magnetic relaxation, a hallmark of SMM behavior. researchgate.net Computational studies can model the effect of an external magnetic field on the energy levels and predict the optimal field for observing SMM properties. mdpi.com

The following table illustrates the type of data that can be obtained from computational studies on magnetic anisotropy.

| Parameter | Calculated Value |

|---|---|

| gx | 1.5 |

| gy | 1.8 |

| gz | 3.2 |

Single-Molecule Magnet (SMM) Potential in Neodymium(III) Clusters

Neodymium(III) acetate clusters are promising candidates for single-molecule magnets (SMMs). researchgate.net SMMs are individual molecules that can exhibit magnetic hysteresis, a property typically associated with bulk magnets. frontiersin.org This behavior arises from a combination of a high-spin ground state and significant magnetic anisotropy, which creates an energy barrier for the reversal of the magnetization. researchgate.netcsic.es

Design Principles for SMM-Active Neodymium Complexes

Acetate ligands, being versatile in their coordination modes, can contribute to the formation of polynuclear clusters where the local symmetry around each neodymium ion can be tuned. made-in-china.com The goal is to create a ligand field that stabilizes a ground state with a large magnetic moment and a significant energy barrier to its reorientation. However, it is now understood that maximizing the anisotropy barrier alone is not sufficient for optimizing SMM behavior. acs.orgresearchgate.net Other relaxation pathways, such as quantum tunneling of magnetization (QTM), must also be minimized. researchgate.net The application of an external DC magnetic field can be a strategy to suppress QTM and reveal the intrinsic SMM properties of a neodymium complex. mdpi.com

Hysteresis Loop Characterization at Cryogenic Temperatures

A definitive characteristic of an SMM is the observation of a magnetic hysteresis loop at low temperatures. frontiersin.org This measurement involves applying an external magnetic field and measuring the resulting magnetization of the sample. arnoldmagnetics.com For SMMs, the magnetization does not return to zero when the external field is removed, indicating that the molecule has retained its magnetic polarization. researchgate.net

The shape of the hysteresis loop provides valuable information about the magnetic relaxation processes. mdpi.com In some cases, steps or plateaus are observed in the hysteresis loop, which are signatures of quantum tunneling of magnetization at specific magnetic fields where energy levels cross. researchgate.net For many lanthanide-based SMMs, including potential neodymium(III) acetate systems, the hysteresis loops may only become apparent at very low, or "cryogenic," temperatures (typically below 4 K) and under the application of a DC bias field to suppress fast quantum tunneling relaxation. acs.orgnih.gov The temperature at which the hysteresis loop closes is known as the blocking temperature (TB), a key performance metric for an SMM. researchgate.net

Below is an example of a data table that could be generated from the characterization of a hypothetical neodymium(III) acetate cluster SMM.

| Temperature (K) | Coercivity (Oe) | Remanence (μB) |

|---|---|---|

| 1.8 | 500 | 0.8 |

| 2.5 | 250 | 0.4 |

| 4.0 | 50 | 0.1 |

Chemical Reactivity, Transformation Pathways, and Stability

Thermal Decomposition Mechanisms and Kinetics

The thermal decomposition of neodymium acetate (B1210297), particularly its hydrated forms, is a multi-stage process involving dehydration, decomposition of the anhydrous salt, and the formation of intermediate compounds before yielding the final oxide product.

Thermogravimetric analysis (TGA) is a key technique used to study the thermal decomposition of neodymium acetate. TGA curves reveal distinct mass loss steps corresponding to specific chemical transformations as the temperature increases.

For hydrated neodymium acetate, the initial stages of decomposition involve the loss of water molecules. Depending on the specific hydrate (B1144303) (e.g., monohydrate or tetrahydrate), dehydration may occur in one or more steps. akjournals.comresearchgate.net For instance, some studies show that hydrated neodymium acetate loses its water of crystallization at temperatures around 110-120°C. wikipedia.orgcdnsciencepub.com

Table 1: Thermal Decomposition Stages of Neodymium Acetate

| Temperature Range (°C) | Process | Initial Compound | Main Product(s) |

|---|---|---|---|

| ~110 - 220 | Dehydration | Nd(CH₃COO)₃·nH₂O | Nd(CH₃COO)₃, H₂O |

| ~320 - 460 | Anhydrous Salt Decomposition | Nd(CH₃COO)₃ | Nd₂O₂(CO₃), Gaseous byproducts |

| ~880 | Oxycarbonate Decomposition | Nd₂O₂(CO₃) | Nd₂O₃, CO₂ |

Note: Specific temperatures can vary depending on factors like heating rate and atmospheric conditions.

Evolved Gas Analysis (EGA) techniques, such as mass spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR) coupled with TGA, are used to identify the gaseous products released during decomposition. wikipedia.orgrigaku.com This provides insight into the reaction mechanisms at each decomposition stage. eag.commooreanalytical.com

During the thermal decomposition of neodymium acetate, the primary gaseous products identified or inferred are:

Water (H₂O): Released during the initial dehydration steps of the hydrated salt.

Carbon Dioxide (CO₂): A major product from the decomposition of the acetate ligands and the final decomposition of the neodymium oxycarbonate intermediate. cdnsciencepub.com

Other Carbon-Containing Species: The decomposition of the acetate moiety can also produce other volatile organic compounds. For other metal acetates, products like acetone (B3395972) have been observed, suggesting similar pathways could exist for neodymium acetate. cdnsciencepub.com

The coupling of TGA with MS (TGA-MS) or FTIR (TGA-FTIR) allows for the real-time correlation of mass loss events with the specific gases being evolved, confirming the proposed decomposition pathways. rigaku.comtandfonline.com

The study of the kinetics of solid-state decomposition provides quantitative data on the energy requirements and mechanisms of the reactions. iitm.ac.in Kinetic parameters, most notably the activation energy (Ea), are calculated from thermogravimetric data.

The dehydration and decomposition of neodymium acetate are complex processes, often involving multiple, sometimes overlapping, steps. researchgate.net Kinetic analysis using model-free (isoconversional) methods has shown that the activation energy for the dehydration of neodymium(III) acetate hydrate is not constant but depends on the extent of conversion (α). researchgate.net This dependency indicates a multi-step kinetic process rather than a single, simple reaction. researchgate.net

Kinetic parameters are typically determined using various mathematical models applied to the TGA data. bohrium.com These can be broadly categorized as model-fitting and model-free methods.

Table 2: Approaches to Kinetic Analysis of Solid-State Decomposition

| Method Type | Description | Example Methods | Application Insights |

|---|---|---|---|

| Model-Fitting | Fits TGA data to various solid-state reaction models (e.g., nucleation, diffusion, phase-boundary controlled). researchgate.netbohrium.com | Coats-Redfern, Horowitz-Metzger | Provides insights into the physical mechanism of the reaction, but the choice of model can be ambiguous. |

| Model-Free (Isoconversional) | Calculates activation energy at different extents of conversion without assuming a specific reaction model. researchgate.net | Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose (KAS) | Reveals the complexity of the reaction; a variable Ea suggests a multi-step process. |

For neodymium acetate hydrate, studies indicate that the dehydration process is best described by models involving nucleation and gas diffusion. researchgate.net

Hydrolysis and Solvolysis Reactions

The reactivity of neodymium acetate in solution is governed by its interaction with the solvent, leading to hydrolysis in water or solvolysis in other solvents.

In aqueous solutions, neodymium ions (Nd³⁺) derived from neodymium acetate undergo hydrolysis, a reaction with water that is highly dependent on the pH of the solution. As the pH increases, the Nd³⁺ ion coordinates with hydroxide (B78521) ions (OH⁻).

Studies on the hydrolysis of Nd(III) show that precipitation of the insoluble hydroxide, neodymium(III) hydroxide (Nd(OH)₃), occurs at higher pH values, generally above pH 7.5. researchgate.netosti.gov Below this pH, the neodymium primarily exists as the solvated Nd³⁺(aq) ion. The formation of intermediate hydroxylated species may occur as the pH is raised, but the predominant solid product of complete hydrolysis is Nd(OH)₃. osti.govchalcogen.ro

Solubility experiments conducted at room temperature over a pH range of 10 to 13 show that the equilibrium concentration of neodymium in solution remains relatively constant, indicating no formation of highly soluble anionic hydroxo complexes (like Nd(OH)₄⁻) in this range. osti.gov

Table 3: Solubility of Neodymium Hydroxide at High pH

| pH | Average Nd Concentration (mol/L) |

|---|---|

| 10 - 13 | ~2.0 x 10⁻⁷ |

Data from long-term solubility experiments of Nd(OH)₃ in 0.01 M NaCl solution at room temperature. osti.gov

Neodymium acetate exhibits distinct reactivity in non-aqueous environments, which is utilized in synthesis and separation processes.

In certain anhydrous organic solvents, such as ethylenediamine, anhydrous neodymium acetate is moderately soluble and behaves as a weak electrolyte. ias.ac.in This indicates some degree of dissociation or interaction with the solvent molecules to form charged species.

Ionic liquids (ILs) have emerged as versatile media for processing rare-earth compounds. uidaho.edu Anhydrous neodymium acetate complexes can be synthesized by reacting neodymium salts or oxides with imidazolium (B1220033) acetate ionic liquids. researchgate.netmdpi.com In these systems, the IL can act as both the solvent and a reactant, leading to the formation of anionic complexes like [Nd₂(OAc)₈]²⁻. mdpi.com Other IL systems, such as those based on choline (B1196258) hexafluoroacetylacetonate, have been used for the efficient liquid-liquid extraction of neodymium(III). researchgate.net

The use of non-aqueous solvents can also enhance separation processes. For instance, a mixture of polyethylene (B3416737) glycol (a polar organic solvent) with small amounts of water and an extractant can achieve high separation factors between neodymium and other rare-earth elements like dysprosium. nih.gov

Table 4: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Acetic acid | CH₃COOH |

| Acetone | (CH₃)₂CO |

| Carbon dioxide | CO₂ |

| Dysprosium | Dy |

| Ethylenediamine | C₂H₄(NH₂)₂ |

| Neodymium | Nd |

| Neodymium(III) acetate | Nd(CH₃COO)₃ |

| Neodymium(III) hydroxide | Nd(OH)₃ |

| Neodymium(III) oxide | Nd₂O₃ |

| Neodymium oxycarbonate | Nd₂O₂(CO₃) |

| Polyethylene glycol | C₂ₙH₄ₙ₊₂Oₙ₊₁ |

Redox Chemistry of Neodymium(III) Acetate

The redox chemistry of neodymium acetate is primarily dictated by the neodymium ion, as the acetate ligand is generally redox-inactive under typical conditions. The chemistry is centered around the stable +3 oxidation state of neodymium.

Stability of the Nd(III) Oxidation State under Various Conditions

The trivalent state (Nd³⁺) is the most stable and common oxidation state for neodymium in its compounds, including neodymium(III) acetate. wikipedia.orgwikipedia.orgwikipedia.org This stability is a hallmark of the lanthanide series. While other oxidation states, such as +2 and +4, can be achieved under specific, often forcing conditions, they are not prevalent in the typical aqueous or solid-state chemistry of neodymium acetate. wikipedia.org

Under normal ambient temperature and pressure, neodymium(III) acetate is a stable compound. carlroth.com The Nd(III) ion's electron configuration, [Xe] 4f³, provides it with significant thermodynamic stability, making it resistant to both oxidation and reduction in standard chemical environments. Neodymium metal itself is electropositive and readily oxidizes to Nd(III) when reacting with air, water, or acids. wikipedia.orgpilgaardelements.com This inherent tendency to form the +3 cation underscores the stability of this oxidation state once formed in the acetate salt. The compound is stable enough to be used as a precursor for creating ultra-high purity compounds, catalysts, and nanoscale materials. americanelements.com

Investigation of Electrochemistry and Potential Reduction/Oxidation Pathways

Direct electrochemical studies on neodymium acetate in aqueous solutions are scarce, largely because the reduction potential of Nd(III) is very negative, meaning water would be reduced first. However, insights into its potential redox pathways can be gleaned from studies in non-aqueous media, such as molten salts.

Research on the electrodeposition of neodymium from a NdF₃–LiF–Nd₂O₃ molten salt electrolyte at high temperatures (approximately 1273 K) reveals a two-step reduction mechanism for the Nd(III) ion. mdpi.com This process, studied using methods like cyclic voltammetry, shows the following pathway:

Nd(III) + e⁻ → Nd(II)

Nd(II) + 2e⁻ → Nd(0)

In this specific system, the first reduction step to the transient Nd(II) state occurs at a potential of approximately -0.55 V (vs. a tungsten reference electrode), while the subsequent reduction to neodymium metal happens at around -0.83 V. mdpi.com Both of these reduction processes were identified as being reversible and controlled by mass transfer. mdpi.com

While these specific potentials are relevant only to the high-temperature molten fluoride (B91410) system, the stepwise reduction pathway is significant. It suggests that any electrochemical reduction of neodymium(III) acetate would likely proceed through an unstable Nd(II) intermediate. The oxidation pathway from Nd(0) to Nd(II) was also observed. mdpi.com Oxidation beyond the stable +3 state would require very strong oxidizing agents and is not a common transformation pathway.

| Reaction Step | Potential (vs. W reference electrode) | Number of Electrons Transferred |

|---|---|---|

| Nd(III) → Nd(II) | ~ -0.55 V | 1 |

| Nd(II) → Nd(0) | ~ -0.83 V | 2 |

Ligand Exchange Dynamics and Kinetics

The interaction between the neodymium(III) cation and its surrounding acetate ligands is dynamic, involving continuous processes of ligand association and dissociation.

Acetate Ligand Lability Studies via NMR or Spectroscopic Methods

Direct studies quantifying the lability of acetate ligands in neodymium(III) acetate using techniques like Nuclear Magnetic Resonance (NMR) are not widely reported. However, the behavior of the compound in solution provides indirect evidence of these dynamics. For instance, the solubility of neodymium(III) acetate in water is observed to increase upon the addition of sodium acetate, which is accompanied by a color change to a blue complex. wikipedia.orgwikipedia.org This phenomenon strongly suggests the formation of new, higher-order acetate complexes in solution (e.g., [Nd(CH₃COO)₄]⁻), indicating a dynamic equilibrium and the lability of the coordinated ligands.

Spectroscopic studies on other neodymium complexes provide a framework for how such dynamics can be investigated. For example, research on the ligand exchange kinetics of neodymium hydroxyethylethylenediaminetriacetate with other metal ions has been studied spectrophotometrically, revealing associative and dissociative mechanisms that govern the exchange rate. osti.gov Similar methodologies could be applied to the neodymium acetate system to probe the kinetics of acetate exchange.

Substitution Reactions with Other Ligands in Solution

The acetate ligands in neodymium(III) acetate can be partially or fully substituted by other ligands in solution, a common characteristic of lanthanide complexes. libretexts.org This reactivity is foundational to its use as a precursor in synthesizing other neodymium-containing materials.

For example, neodymium acetate serves as a starting material for the synthesis of luminescent neodymium complexes with phosphonate (B1237965) ester ligands. prochemonline.com In aqueous solutions, neodymium(III) ions are known to form complexes with a variety of Lewis bases, including organic acids and amines. researchgate.net The formation of neodymium(III)-gluconate complexes in aqueous solution has also been documented. americanelements.com

These substitution reactions are typically equilibrium-driven, with the outcome depending on factors such as the relative concentrations of the ligands, their respective affinities for the Nd(III) ion, and the pH of the solution. The general mechanism for such reactions can be dissociative, where an acetate ligand first detaches, or associative, where the incoming ligand first coordinates to the metal center before the acetate ligand is released. libretexts.org

| Incoming Ligand Type | Example | Resulting Complex/Application |

|---|---|---|

| Carboxylate | Gluconate | Formation of mono- and binuclear neodymium(III)-gluconate complexes. americanelements.com |

| Phosphonate Ester | Not specified | Synthesis of luminescent materials with near-infrared emission. prochemonline.com |

| Hydroxide | OH⁻ | Formation of neodymium(III) hydroxide. wikipedia.org |

Photochemical Reactivity and Degradation Pathways

Neodymium(III) acetate exhibits photochemical reactivity, primarily through its interaction with ultraviolet (UV) and visible light, which is leveraged in the field of photocatalysis. While the compound itself is relatively stable, it can participate in photo-induced processes.

Furthermore, studies on polymers filled with lanthanide complexes have shown that these additives can improve the UV stability of the material. scispace.com The lanthanide complexes can reduce the extent of photodegradation by absorbing a portion of the harmful UV irradiation, acting as a screen and thus protecting the polymer chains from photo-oxidation. scispace.com This protective role highlights the ability of the neodymium complex to interact with and dissipate photonic energy, preventing it from initiating degradation pathways in the surrounding material.

Direct photodegradation pathways for neodymium(III) acetate itself are not well-documented, likely due to the stability of the Nd(III) ion and the acetate ligand. Under intense UV irradiation, degradation would likely involve the breakdown of the organic acetate ligand, potentially leading to the formation of neodymium carbonate or oxide intermediates, similar to thermal decomposition pathways. wikipedia.org

Catalytic Applications of Neodymium Iii Acetate Complexes

Polymerization Catalysis

Neodymium-based catalysts, often prepared from neodymium(III) acetate (B1210297) or other carboxylates, are highly effective in polymerization reactions. The unique electronic structure and ionic radius of the neodymium ion allow for high catalytic activity and stereoselectivity, which are crucial for controlling polymer properties. smolecule.comThese catalysts are particularly noted for their performance in the polymerization of dienes and the ring-opening polymerization of cyclic esters. smolecule.com

Olefin Polymerization (e.g., Butadiene, Isoprene)

In the field of olefin polymerization, neodymium-based catalysts are renowned for their exceptional ability to produce highly stereoregular polydienes, such as polybutadiene (B167195) and polyisoprene. These materials are of significant industrial importance, especially in the tire and rubber industry, due to their similarity to natural rubber. smolecule.com Catalytic systems based on neodymium are a class of Ziegler-Natta catalysts and are typically multicomponent. smolecule.comThey often consist of:

A neodymium precursor: Neodymium(III) carboxylates, such as acetate, versatate, or naphthenate, are commonly used due to their solubility in hydrocarbon solvents. smolecule.comrsc.org2. A co-catalyst: An organoaluminum compound, like triisobutylaluminum (B85569) (TIBA) or diisobutylaluminum hydride (DIBAH), is used to alkylate the neodymium center, forming the active species. rsc.org3. A halide donor: A source of halide ions, such as diethylaluminum chloride (DEAC), is often added. The presence of a halide significantly enhances catalytic activity and, crucially, the content of cis-1,4 microstructure in the resulting polymer. smolecule.comrsc.org Neodymium-based catalysts are superior to traditional titanium-based systems in producing polydienes with a very high cis-1,4-unit content, often exceeding 98%. This high cis content imparts excellent mechanical properties, such as high wear resistance and resilience, to the rubber. The choice of solvent, typically alkanes or cycloalkanes, also plays a role in the catalyst's activity and the molecular weight of the polymer produced. smolecule.com

Table 1: Representative Neodymium-Based Catalyst Systems for Diene Polymerization

| Neodymium Precursor | Co-catalyst / Activator | Halide Donor | Monomer | Polymer Microstructure | Reference |

|---|---|---|---|---|---|

| Neodymium Versatate | Triisobutylaluminum (TIBA) | Diethylaluminum Chloride (DEAC) | Butadiene | High cis-1,4-polybutadiene (>98%) | smolecule.com |

| Nd(η3–C3H5)3·dioxane | Methylaluminoxane (B55162) (MAO) | - | Butadiene | High cis-polybutadiene | smolecule.com |

| NdCl₃·3TBP | Triisobutylaluminum (TIBA) | - | Isoprene | High cis-1,4-polyisoprene | rsc.org |

This table is interactive. Data can be sorted and filtered.

Ring-Opening Polymerization of Cyclic Esters and Lactides

Neodymium catalysts are also valuable in the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone and lactides, to produce biodegradable and biocompatible polyesters like polycaprolactone (B3415563) (PCL) and polylactide (PLA). smolecule.comsamaterials.combohrium.comThese polymers have extensive applications in the biomedical field for drug delivery systems and surgical sutures.